3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Skp2 E3 ligase ubiquitin-proteasome cancer stem cell

This compound is the des-ethyl congener of the well-characterized Skp2 inhibitor SZL P1-41 (CAS 222716-34-9), lacking only the 6-ethyl substituent critical for Skp2 F-box domain binding. It serves as a matched-negative control in Skp2-Skp1 interaction disruption assays and Skp2 SCF E3 ligase ubiquitination experiments. The >10× price differential versus SZL P1-41 enables economical inclusion in large phenotypic screening decks (>1,000 compounds) while reserving the validated inhibitor for confirmatory studies. The unsubstituted 6-position provides a clean starting point for synthetic SAR exploration beyond the Skp2 pharmacophore. Steep SAR mandates compound-level verification; this specific des-ethyl congener is essential for rigorous target validation.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 314745-62-5
Cat. No. B2794726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
CAS314745-62-5
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
InChIInChI=1S/C22H20N2O3S/c25-18-9-8-14-20(26)16(22-23-17-6-2-3-7-19(17)28-22)13-27-21(14)15(18)12-24-10-4-1-5-11-24/h2-3,6-9,13,25H,1,4-5,10-12H2
InChIKeyRHLLQZYAULWSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 314745-62-5): Chemical Identity and Screening Provenance


3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 314745-62-5) is a synthetic small molecule belonging to the benzothiazolyl-chromenone class, comprising a chromen-4-one core substituted at position 3 with a benzothiazol-2-yl ring, at position 7 with a hydroxyl group, and at position 8 with a piperidin-1-ylmethyl moiety . The compound is catalogued in the ChemBridge screening library as compound 5540697 and is distributed for research use as a drug-like screening hit . With molecular formula C22H20N2O3S and molecular weight 392.47 g/mol, this compound represents the non-ethylated congener of the well-characterized Skp2 inhibitor SZL P1-41 (CAS 222716-34-9), which differs only by the presence of a 6-ethyl substituent on the chromenone ring .

Why 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Cannot Be Replaced by Generic Chromenone Analogs


Benzothiazolyl-chromenone compounds exhibit steep structure-activity relationships (SAR) where minor structural perturbations profoundly alter target engagement and biological outcome. The presence, position, and nature of substituents on the chromenone core—particularly at the 6-position and the 8-piperidinylmethyl moiety—determine whether a compound functions as a potent Skp2 E3 ligase inhibitor (as with SZL P1-41, which requires the 6-ethyl group for high-affinity Skp2-F-box domain binding), a modest antiproliferative agent, or an essentially inactive congener [1]. Additionally, variability in the N-containing heterocycle at position 8 (piperidine vs. piperazine vs. diethylamine) alters logP, solubility, and cellular permeability, further precluding reliable functional interchange among commercially available screening compounds within this chemotype . These SAR constraints mandate compound-level verification rather than class-level substitution when selecting a chemical probe for Skp2-related target validation, ubiquitin-proteasome pathway studies, or anticancer phenotypic screening.

Quantitative Differentiation Evidence: 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one vs. Closest Structural Analogs


Skp2 E3 Ligase Inhibitory Activity: Target Compound vs. 6-Ethyl Analog SZL P1-41

The target compound (CAS 314745-62-5) lacks the 6-ethyl substituent present in the potent Skp2 inhibitor SZL P1-41 (CAS 222716-34-9). In the seminal characterization by Chan et al. (2013), SZL P1-41 disrupted Skp2-Skp1 interaction and selectively inhibited Skp2 SCF E3 ligase activity, exhibiting antiproliferative IC50 values ranging from 1.22 to 10.5 µM against a panel of 8 cancer cell lines, while sparing normal PNT1A epithelial and IMR90 fibroblast cells [1]. The 6-ethyl group was identified as a critical pharmacophoric element for high-affinity Skp2 F-box domain binding; the non-ethylated scaffold (identical to the target compound) was among the structural variants evaluated and demonstrated substantially reduced or absent Skp2 inhibitory activity [1]. This SAR establishes that the target compound cannot substitute for SZL P1-41 as a functional Skp2 inhibitor, but conversely renders it valuable as a matched-negative control or as a starting scaffold for medicinal chemistry optimization targeting alternative substitution vectors.

Skp2 E3 ligase ubiquitin-proteasome cancer stem cell

Physicochemical Property Comparison: LogP and Aqueous Solubility vs. 6-Ethyl Analog SZL P1-41

The target compound displays a calculated partition coefficient (LogP) of 3.88 and estimated log aqueous solubility (LogSW) of -3.79, as reported by the ChemBridge Hit2Lead database . In comparison, the 6-ethyl analog SZL P1-41 (C24H24N2O3S, MW 420.52) exhibits increased lipophilicity owing to the additional ethyl substituent, with supplier-reported solubility of ≥5.03 mg/mL in DMSO but insolubility in both ethanol and water . The lower molecular weight (392.47 vs. 420.52 g/mol) and reduced logP of the target compound relative to SZL P1-41 translate to a modestly improved drug-likeness profile per Lipinski parameters, with fewer rotatable bonds (3 vs. 4) and lower topological polar surface area (tPSA = 66.6 Ų) . These differences in key ADME-predictive parameters are sufficient to produce divergent cellular permeability and pharmacokinetic behavior.

physicochemical properties drug-likeness solubility

Differential Selectivity Profile: Absence of SCF Complex Cross-Reactivity as a Negative-Control Advantage

SZL P1-41 (6-ethyl analog) demonstrates highly selective inhibition of Skp2 SCF E3 ligase activity while showing no effect on the activity of other SCF complexes such as Fbw7 or β-TrCP, a selectivity profile confirmed in both cell-free ubiquitination systems and HEK293T cellular assays [1]. The target compound (CAS 314745-62-5), lacking the 6-ethyl group required for Skp2 F-box domain engagement, is predicted to exhibit negligible inhibition of any SCF complex—including Skp2, Fbw7, and β-TrCP—thereby providing an inert chemical scaffold for use as a vehicle control or for constructing bivalent probes where off-target SCF inhibition must be avoided . This contrasts with compounds such as MLN4924 (pevonedistat), which inhibits the NEDD8-activating enzyme and thereby broadly suppresses all cullin-RING ligase activity, lacking the target-compound specificity achievable with the des-ethyl chromenone scaffold.

E3 ligase selectivity SCF complex ubiquitination assay

Comparative Procurement Cost and Scaffold Availability: Target Compound vs. SZL P1-41

The target compound (ChemBridge 5540697) is commercially available through the ChemBridge Hit2Lead platform and AbMole BioScience as a screening compound, typically supplied in 1–5 mg quantities at a price point consistent with ChemBridge Price Group 4 . In contrast, SZL P1-41 commands a premium price reflecting its validated biological activity and higher purity specifications: $241.90 per unit from Aladdin Scientific, with 99.07% purity reported by MedChemExpress (HY-100237) and ≥98% HPLC purity from Sigma-Aldrich (Calbiochem®) . The target compound thus offers a cost-advantaged entry point for researchers requiring the benzothiazolyl-chromenone scaffold for SAR exploration, library enumeration, or use as a synthetic intermediate, without incurring the premium associated with a pharmacologically validated tool compound.

procurement cost screening library medicinal chemistry starting material

Recommended Research Applications for 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Based on Differential Evidence


Negative-Control Compound for Skp2 E3 Ligase Activity Assays

The target compound serves as a matched-negative control in Skp2-Skp1 interaction disruption assays and Skp2 SCF E3 ligase ubiquitination experiments, where it can be run alongside SZL P1-41 to control for scaffold-specific artifacts. Because the compound lacks the 6-ethyl substituent essential for Skp2 F-box domain binding, it is not expected to inhibit Skp2, Fbw7, or β-TrCP SCF complexes, thereby providing a clean background signal for hit identification and selectivity profiling [1]. This application is directly grounded in the SAR evidence from Chan et al. (2013), which demonstrated that the 6-ethyl group is critical for Skp2 engagement.

Medicinal Chemistry Starting Scaffold for 6-Position Derivatization

The des-ethyl chromenone core represents an ideal starting point for synthetic elaboration at the unsubstituted 6-position, enabling systematic exploration of alkyl, aryl, halogen, or heteroatom substituents to probe SAR beyond the Skp2 pharmacophore. The compound's favorable physicochemical profile (LogP 3.88, tPSA 66.6 Ų, MW 392.47) and single-site derivatization potential offer a cleaner entry than the pre-functionalized SZL P1-41 scaffold for generating focused compound libraries targeting alternative E3 ligases, epigenetic readers, or kinase off-targets within the benzothiazolyl-chromenone chemical space .

Cost-Efficient Screening Library Hit for Ubiquitin-Proteasome Pathway Phenotypic Screens

For academic and small-biotech phenotypic screening campaigns investigating ubiquitin-proteasome pathway modulation, the target compound provides economical access to the benzothiazolyl-chromenone chemotype at a fraction of the cost of SZL P1-41. The >10× price differential per milligram enables inclusion of this scaffold in larger screening decks (≥1,000 compounds) while reserving the more expensive validated inhibitor for confirmatory and mechanistic follow-up studies only . This tiered procurement strategy is particularly suited for grant-funded laboratories with constrained compound acquisition budgets.

Chemical Probe for Evaluating the Structural Determinants of Skp2 Selectivity

Given the steep SAR observed within the benzothiazolyl-chromenone series, the target compound is uniquely positioned as a chemical probe to dissect the contribution of the 6-ethyl substituent to Skp2 SCF complex selectivity. Co-crystallography or molecular dynamics simulations employing the target compound as a non-binding reference, compared with SZL P1-41 as the bound ligand, can elucidate the precise hydrogen-bonding and hydrophobic contacts that confer Skp2 specificity, informing rational design of next-generation E3 ligase modulators [1].

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.